1-(2,6-difluorophenyl)-3-[(4-phenyloxan-4-yl)methyl]urea
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Overview
Description
1-(2,6-difluorophenyl)-3-[(4-phenyloxan-4-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The unique structure of this compound, featuring a difluorophenyl group and a phenyltetrahydropyran moiety, suggests it may exhibit interesting biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-difluorophenyl)-3-[(4-phenyloxan-4-yl)methyl]urea typically involves the following steps:
Formation of the Urea Core: The urea core can be synthesized by reacting an isocyanate with an amine under mild conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Phenyltetrahydropyran Moiety: This step involves the reaction of a tetrahydropyran derivative with a phenyl group, followed by coupling with the urea core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-difluorophenyl)-3-[(4-phenyloxan-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,6-difluorophenyl)-3-[(4-phenyloxan-4-yl)methyl]urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, modulating their activity. The difluorophenyl group may enhance binding affinity, while the phenyltetrahydropyran moiety could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-difluorophenyl)-3-(phenylurea): Lacks the tetrahydropyran moiety.
1-(2,6-difluorophenyl)-3-(tetrahydropyran-4-yl)urea: Lacks the phenyl group.
1-(2,6-difluorophenyl)-3-(methylurea): Lacks both the phenyl and tetrahydropyran groups.
Uniqueness
1-(2,6-difluorophenyl)-3-[(4-phenyloxan-4-yl)methyl]urea is unique due to the combination of the difluorophenyl group and the phenyltetrahydropyran moiety. This structural arrangement may confer distinct biological activities and physicochemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(4-phenyloxan-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O2/c20-15-7-4-8-16(21)17(15)23-18(24)22-13-19(9-11-25-12-10-19)14-5-2-1-3-6-14/h1-8H,9-13H2,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSMJJISTHHCAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=C(C=CC=C2F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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